N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core combining an oxazole and diazepane ring system. Key structural features include:
- 4-Methylphenyl group: Enhances lipophilicity and may influence metabolic stability.
- 4-Nitrophenyl substituent: A strong electron-withdrawing group, likely impacting electronic properties and binding interactions.
- Phenyl group at position 3: Contributes to aromatic stacking interactions.
- Carboxamide at position 4: Provides hydrogen-bonding capability, critical for target engagement.
The spirocyclic architecture is pharmacologically significant, as seen in related compounds like Fenspiride (a bronchodilator) .
Properties
IUPAC Name |
N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-20-7-9-22(10-8-20)28-26(32)30-25(21-5-3-2-4-6-21)19-35-27(30)15-17-29(18-16-27)23-11-13-24(14-12-23)31(33)34/h2-14,25H,15-19H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPXZCGPLBFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests diverse biological activities, particularly in the context of receptor modulation and potential therapeutic applications.
- Molecular Formula : C27H28N4O4
- Molecular Weight : 472.54 g/mol
- CAS Number : 338963-10-3
- Physicochemical Properties :
- Boiling Point: Predicted at 699.7 ± 55.0 °C
- Density: Approximately 1.34 ± 0.1 g/cm³
- pKa: Approximately 0.60 ± 0.60
The compound's biological activities are primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act as a modulator of specific neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in the treatment of neurological disorders.
Anticancer Activity
Recent research has highlighted the potential of compounds similar to this compound in cancer therapy. For instance, studies focusing on cereblon E3 ubiquitin ligase have shown that modifications to such compounds can enhance their efficacy against various cancer types, including leukemia and solid tumors .
Antimicrobial Properties
Compounds in this class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents has been linked to increased potency against resistant strains, suggesting a promising avenue for developing new antibiotics .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly as a dopamine receptor antagonist. This activity could position it as a candidate for treating conditions like schizophrenia or Parkinson's disease .
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Spiro Configuration : This contributes to its unique three-dimensional shape.
- Functional Groups : The presence of carboxamide and oxa groups enhances its reactivity and interaction with biological systems.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant pharmacological properties. The potential applications of N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide include:
- Antimicrobial Activity : Studies have shown that related diazaspiro compounds possess antibacterial properties, suggesting that this compound may also exhibit similar effects.
- Antitumor Activity : Compounds with analogous structures have been linked to anticancer properties, warranting further investigation into this compound's effectiveness against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective capabilities, indicating potential use in treating neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for evaluating its therapeutic viability. Key areas of research include:
- Protein Binding Studies : Investigating how the compound binds to proteins can reveal its mechanism of action.
- Nucleic Acid Interactions : Exploring interactions with DNA or RNA may provide insights into its potential as a therapeutic agent.
Antimicrobial Research
A study exploring the antimicrobial properties of related diazaspiro compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar efficacy in treating bacterial infections.
Cancer Therapeutics
Research into structurally related compounds has shown promising results in inhibiting cancer cell proliferation. Future studies should focus on the specific mechanisms through which this compound affects cancer cells and its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Pyrimidine analogs (MW = 353.43) replace nitro groups with heterocycles, favoring aromatic interactions without significant EW effects .
Spirocyclic Modifications :
- Fenspiride lacks a carboxamide and nitro group, instead featuring a ketone and phenethyl group. This simpler structure (MW = 246.31) correlates with its bronchodilator activity, suggesting divergent therapeutic applications compared to the target compound .
Substituent Effects on Physicochemical Properties: Lipophilicity: Fluorine in the fluorophenyl methanone derivative increases membrane permeability . Solubility: Benzylthio and sulfonyl groups (e.g., in ’s compound) may enhance aqueous solubility via polarizable sulfur atoms .
Research Findings and Trends
- Spirocyclic Flexibility : Modifications at position 8 (e.g., nitro, pyrimidinyl, or trifluoromethylphenyl) significantly alter bioactivity. For example, trifluoromethyl groups improve metabolic stability but may increase toxicity .
- Carboxamide Importance : The carboxamide moiety in the target compound is conserved in most analogs, underscoring its role in target engagement via hydrogen bonding .
- Emerging Analogs : Recent derivatives with sulfur-containing groups (e.g., benzylthio) highlight a trend toward optimizing solubility without compromising spirocyclic rigidity .
Q & A
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide?
Methodological Answer: The synthesis of spiro compounds like this typically involves multi-step reactions. A plausible route includes:
- Step 1: Formation of the diazaspiro core via cyclocondensation of a ketone with an amine, using catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to facilitate ring closure .
- Step 2: Functionalization of the spiro core with nitrophenyl and methylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 3: Carboxamide introduction through amidation, employing coupling agents like EDC/HOBt . Key Considerations: Optimize reaction time and temperature to avoid side products (e.g., over-oxidation of nitro groups).
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of techniques:
- X-ray Diffraction (XRD): Resolve crystal structure and confirm spiro geometry (see [11] for analogous spiro compounds).
- NMR Spectroscopy: Assign peaks for methyl, nitro, and phenyl groups (¹H NMR: δ 2.3 ppm for CH₃; ¹³C NMR: δ 150 ppm for NO₂).
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 500.2 ± 0.1).
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or COMSOL .
Table 1: Common Characterization Techniques
| Technique | Parameters | Reference |
|---|---|---|
| XRD | Space group, bond angles | |
| ¹H/¹³C NMR | Chemical shifts, coupling constants | |
| HRMS | m/z accuracy < 5 ppm |
Advanced Questions
Q. How can computational methods optimize the synthesis pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways .
- Machine Learning (ML): Train models on existing spiro compound datasets to predict optimal solvents/catalysts (e.g., random forests for yield prediction) .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .
Q. What strategies address conflicting data in solubility and stability studies?
Methodological Answer:
- Factorial Design: Systematically vary parameters (e.g., pH, temperature) to identify interactions affecting solubility .
- Cross-Validation: Replicate experiments using independent methods (e.g., UV-Vis vs. HPLC for concentration assays) .
- Meta-Analysis: Compare results across studies, accounting for variables like solvent purity or instrumentation calibration .
Q. How can researchers validate the biological activity of this compound against theoretical predictions?
Methodological Answer:
- Docking Simulations: Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases) .
- In Vitro Assays: Test enzyme inhibition (IC₅₀) and compare with computational binding energies (ΔG). Discrepancies may indicate unmodeled solvation effects .
- Dose-Response Curves: Fit data to Hill equations to quantify efficacy and potency .
Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?
Methodological Answer:
- Microreactors: Improve heat/mass transfer for exothermic steps (e.g., nitration) .
- Process Simulation: Use Aspen Plus to model batch-to-continuous transitions and identify bottlenecks (e.g., catalyst deactivation) .
- In-Line Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in spectroscopic data across studies?
Q. What methodologies ensure reproducibility in spiro compound synthesis?
Methodological Answer:
- Detailed Protocols: Publish step-by-step procedures with exact stoichiometry and purification methods (e.g., column chromatography gradients) .
- Open Data: Deposit synthetic routes in platforms like PubChem or Zenodo for peer scrutiny .
- Robustness Testing: Vary parameters (e.g., reaction time ±10%) to define tolerance ranges .
Theoretical and Mechanistic Insights
Q. How does the nitro group influence the compound’s electronic and reactivity profile?
Methodological Answer:
- Electron-Withdrawing Effects: Nitro groups reduce HOMO energy, increasing electrophilicity (confirmed via DFT ).
- Impact on Reactivity: Enhances susceptibility to nucleophilic attack at the carboxamide moiety .
- Spectroscopic Signatures: IR stretches at ~1520 cm⁻¹ (NO₂ asymmetric) correlate with computational vibrational modes .
Q. What are the limitations of current models in predicting this compound’s pharmacokinetics?
Methodological Answer:
- Absorption Barriers: Lipinski’s Rule violations (e.g., molecular weight >500) may reduce bioavailability .
- Metabolism Prediction: CYP450 docking models often overlook allosteric effects, requiring in vivo validation .
- Toxicity Gaps: QSAR models may miss idiosyncratic reactions (e.g., nitro-reduction to toxic amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
